molecular formula C21H25N3O6S B11009984 Ethyl 4-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11009984
M. Wt: 447.5 g/mol
InChI Key: AARJLLJVMXEUED-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrazine ring, a benzoate group, and a methoxyphenylsulfonylamino moiety. Its chemical properties and reactivity make it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoate Group: This step often involves esterification reactions using ethyl alcohol and benzoic acid derivatives.

    Attachment of the Methoxyphenylsulfonylamino Moiety: This step can be carried out through sulfonylation reactions using methoxyphenylsulfonyl chloride and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

ETHYL 4-(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The methoxyphenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL ( ( (4-METHOXYPHENYL)SULFONYL)AMINO)ACETATE: Similar in structure but lacks the tetrahydropyrazine ring.

    ETHYL ( (4-METHOXYBENZOYL)AMINO)ACETATE: Contains a methoxybenzoate group but differs in the sulfonylamino moiety.

Uniqueness

ETHYL 4-(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a tetrahydropyrazine ring and a methoxyphenylsulfonylamino group. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 4-[2-[(4-methoxyphenyl)sulfonylamino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H25N3O6S/c1-3-30-21(26)24-14-12-23(13-15-24)20(25)18-6-4-5-7-19(18)22-31(27,28)17-10-8-16(29-2)9-11-17/h4-11,22H,3,12-15H2,1-2H3

InChI Key

AARJLLJVMXEUED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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